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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

ferrous iodide (FeI₂) as a catalyst in various cross-coupling reactions. As the fields of

chemical synthesis and drug development continually seek more economical and

environmentally benign catalytic systems, iron, being an earth-abundant and less toxic metal,

has emerged as a promising alternative to precious metals like palladium.[1] Ferrous iodide, in

particular, has shown utility in facilitating the formation of crucial carbon-carbon (C-C) and

carbon-heteroatom bonds.

Application Notes
Ferrous iodide is a versatile catalyst or precatalyst in several key cross-coupling reactions,

offering a cost-effective and sustainable option for organic synthesis. Its applications are

particularly notable in Sonogashira, Kumada, and reductive coupling reactions. While often

used in situ or generated from other iron sources, the direct use of ferrous iodide can offer

advantages in specific transformations.

Sonogashira Coupling: The Sonogashira reaction, a fundamental method for constructing

C(sp)-C(sp²) bonds between terminal alkynes and aryl or vinyl halides, is traditionally catalyzed

by palladium.[2] Iron-catalyzed versions have been developed to mitigate the cost and toxicity

associated with palladium.[3] While iron(III) chloride is commonly cited, ferrous iodide can be

an effective catalyst, particularly when paired with appropriate ligands and bases. The iodide

counter-ion can play a role in the catalytic cycle, potentially influencing the solubility and
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reactivity of the iron species. Good results have been obtained with iron iodide as the catalyst

in some systems.[4]

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an

organic halide, catalyzed by nickel or palladium complexes, to form C-C bonds.[5] Iron

catalysts, including those derived from ferrous iodide, have been successfully employed in

Kumada-type reactions, showcasing their ability to couple a range of alkyl, aryl, and vinyl

groups.[6][7] Iron-catalyzed Kumada couplings are particularly attractive for their potential to

proceed under mild conditions and their compatibility with a variety of functional groups.

Reductive Coupling: Ferrous iodide has demonstrated significant utility in reductive cross-

coupling reactions, particularly for the synthesis of cis-olefins from alkyl iodides and alkynes.[4]

[8] In these reactions, a reducing agent, such as zinc metal, is used to generate the active

catalytic species from the iron(II) precursor. The choice of the iron salt can influence the

reaction's efficiency and selectivity, with ferrous iodide showing good performance.[4]

Carbonylative Coupling: While less common than palladium, iron catalysts can also be

employed in carbonylative cross-coupling reactions to introduce a carbonyl group between two

coupling partners, leading to the synthesis of ketones and other carbonyl compounds.[9][10]

The use of ferrous iodide in such reactions is an area of ongoing research.

General Mechanistic Considerations
The mechanism of iron-catalyzed cross-coupling reactions is often complex and can involve

various oxidation states of iron, including Fe(0), Fe(I), Fe(II), and Fe(III).[11] Unlike the well-

defined catalytic cycles in palladium chemistry, iron-catalyzed reactions can proceed through

radical pathways.[1] The catalytic cycle typically involves steps such as oxidative addition,

transmetalation, and reductive elimination, although the specific intermediates and their spin

states can vary depending on the reaction type, ligands, and substrates.[12]

Quantitative Data Summary
The following tables summarize quantitative data from representative studies on iron-catalyzed

cross-coupling reactions. Note that while the focus is on ferrous iodide, data from other iron

halide systems are included for comparison where direct ferrous iodide data is limited, as the

active catalytic species are often generated in situ.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.9b03578
https://en.wikipedia.org/wiki/Kumada_coupling
https://www.benchchem.com/product/b1584420?utm_src=pdf-body
https://macmillan.princeton.edu/wp-content/uploads/JAT_Group-Meeting-Mar-2016.pdf
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-239-00307
https://www.benchchem.com/product/b1584420?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.9b03578
https://pmc.ncbi.nlm.nih.gov/articles/PMC6990637/
https://www.benchchem.com/product/b1584420?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.9b03578
https://www.organic-chemistry.org/synthesis/C1C/enones/acylations.shtm
https://ouci.dntb.gov.ua/works/4N2G0VV4/
https://www.benchchem.com/product/b1584420?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6217991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6512961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4887939/
https://www.benchchem.com/product/b1584420?utm_src=pdf-body
https://www.benchchem.com/product/b1584420?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Iron-Catalyzed Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

Entry
Aryl
Iodid
e

Alkyn
e

Catal
yst
Syste
m

Base
Solve
nt

Temp
(°C)

Time
(h)

Yield
(%)

Refer
ence

1
Iodobe

nzene

Phenyl

acetyl

ene

Fe(aca

c)₃ (10

mol%),

L1 (20

mol%)

Cs₂CO

₃

Toluen

e
135 42 95 [3]

2

4-

Iodotol

uene

Phenyl

acetyl

ene

Fe(aca

c)₃ (10

mol%),

L1 (20

mol%)

Cs₂CO

₃

Toluen

e
135 42 98 [3]

3

4-

Iodoan

isole

Phenyl

acetyl

ene

Fe(aca

c)₃ (10

mol%),

L1 (20

mol%)

Cs₂CO

₃

Toluen

e
135 42 99 [3]

4

1-

Iodo-

4-

nitrobe

nzene

Phenyl

acetyl

ene

Fe(aca

c)₃ (10

mol%),

L1 (20

mol%)

Cs₂CO

₃

Toluen

e
135 42 85 [3]

5

2-

Iodothi

ophen

e

Phenyl

acetyl

ene

Fe(aca

c)₃ (10

mol%),

L1 (20

mol%)

Cs₂CO

₃

Toluen

e
135 42 92 [3]

L1 = A specific ligand described in the reference. Data for Fe(acac)₃ is presented as a proxy for

iron-catalyzed Sonogashira reactions, as specific protocols with FeI₂ were not extensively
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detailed in the searched literature.

Table 2: Iron-Catalyzed Kumada-Type Coupling of Alkyl Halides with Grignard Reagents

Entry
Alkyl
Halid
e

Grign
ard
Reag
ent

Catal
yst
Syste
m

Additi
ve

Solve
nt

Temp
(°C)

Time
Yield
(%)

Refer
ence

1

1-

Bromo

octane

Phenyl

magne

sium

bromid

e

FeCl₃

(5

mol%)

TMED

A
THF 25 2 h 95 [7]

2

Cycloh

exyl

bromid

e

Phenyl

magne

sium

bromid

e

FeCl₃

(5

mol%)

TMED

A
THF 25 2 h 92 [7]

3

1-

Bromo

-3-

phenyl

propan

e

Phenyl

magne

sium

bromid

e

FeCl₃

(5

mol%)

TMED

A
THF 25 2 h 98 [7]

4

1-

Chloro

-4-

iodobu

tane

Phenyl

magne

sium

bromid

e

FeCl₃

(5

mol%)

TMED

A
THF 25 2 h 96 [7]

Data for FeCl₃ is presented as it is a common iron catalyst for this reaction. The principles are

applicable to systems where FeI₂ could be used or generated.

Table 3: Iron-Catalyzed Reductive Coupling of Alkyl Iodides with Alkynes
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Entr
y

Alkyl
Iodid
e

Alky
ne

Catal
yst

Redu
ctant

Solv
ent

Tem
p
(°C)

Time
(h)

Yield
(%)

cis:tr
ans

Refer
ence

1

Cyclo

hexyl

iodide

Phen

ylacet

ylene

FeBr₂

(10

mol%

)

Zn DMA 80 12 91 >98:2 [4]

2

1-

Iodoo

ctane

Phen

ylacet

ylene

FeBr₂

(10

mol%

)

Zn DMA 80 12 85 >98:2 [4]

3

tert-

Butyl

iodide

Phen

ylacet

ylene

FeBr₂

(10

mol%

)

Zn DMA 80 12 75 >98:2 [4]

4

Cyclo

hexyl

iodide

1-

Octyn

e

FeBr₂

(10

mol%

)

Zn DMA 80 12 88 >98:2 [4]

FeBr₂ data is shown as a close analogue to FeI₂, which was also mentioned to give good

results in the study.[4]

Experimental Protocols
The following are generalized protocols based on the available literature for iron-catalyzed

cross-coupling reactions. Researchers should optimize these conditions for their specific

substrates and desired outcomes.

Protocol 1: General Procedure for Iron-Catalyzed
Sonogashira Coupling of Aryl Iodides with Terminal
Alkynes
This protocol is adapted from general procedures for iron-catalyzed Sonogashira reactions.
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Materials:

Ferrous iodide (FeI₂) or an alternative iron(II) or (III) salt (e.g., Fe(acac)₃)

A suitable ligand (e.g., a phenanthroline or phosphine ligand, if required)

Aryl iodide

Terminal alkyne

A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base)

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

Schlenk flask or sealed tube

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., nitrogen or argon),

add ferrous iodide (5-10 mol%) and the ligand (if used, 10-20 mol%).

Add the aryl iodide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (2.0 equiv).

Add the anhydrous, degassed solvent via syringe.

Seal the flask or tube and heat the reaction mixture with vigorous stirring at the desired

temperature (typically 80-140 °C) for the specified time (typically 12-48 hours).

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and

filter through a pad of celite or silica gel to remove insoluble inorganic salts.

Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

coupled product.

Protocol 2: General Procedure for Iron-Catalyzed
Kumada Coupling of Organic Halides with Grignard
Reagents
This protocol is a generalized procedure based on established methods for iron-catalyzed

Kumada couplings.

Materials:

Ferrous iodide (FeI₂) or another iron salt (e.g., FeCl₃)

Organic halide (aryl or alkyl iodide/bromide)

Grignard reagent (in THF or diethyl ether)

Anhydrous solvent (e.g., THF, diethyl ether)

Optional additive (e.g., TMEDA)

Standard laboratory glassware and inert atmosphere setup

Procedure:

To a dry, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a

reflux condenser under an inert atmosphere, add the organic halide (1.0 equiv) and

anhydrous solvent.

Add ferrous iodide (1-5 mol%) to the solution.

If an additive like TMEDA is used, add it to the reaction mixture.

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
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Add the Grignard reagent (1.1-1.5 equiv) dropwise from the dropping funnel over a period of

time to control the reaction exotherm.

After the addition is complete, allow the reaction to warm to room temperature and stir for the

required time (typically 1-24 hours).

Monitor the reaction by TLC or GC-MS.

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous

solution of ammonium chloride at 0 °C.

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography to yield the cross-coupled product.

Protocol 3: General Procedure for Iron-Catalyzed
Reductive Coupling of Alkyl Iodides with Alkynes
This protocol is based on the methodology for the synthesis of cis-olefins.[4]

Materials:

Ferrous iodide (FeI₂) or ferrous bromide (FeBr₂)

Alkyl iodide

Terminal alkyne

Zinc powder (activated)

Anhydrous, degassed solvent (e.g., N,N-dimethylacetamide - DMA)

Standard laboratory glassware and inert atmosphere setup

Procedure:
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Activate the zinc powder by washing with dilute HCl, followed by water, ethanol, and diethyl

ether, and then drying under vacuum.

In a glovebox or under an inert atmosphere, charge a Schlenk tube with ferrous iodide (10

mol%) and the activated zinc powder (3.0 equiv).

Add the anhydrous, degassed solvent (e.g., DMA).

Add the terminal alkyne (1.5 equiv) followed by the alkyl iodide (1.0 equiv).

Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 12 hours.

Monitor the reaction for the consumption of the alkyl iodide.

After cooling to room temperature, quench the reaction with dilute HCl.

Extract the mixture with an organic solvent (e.g., hexanes or ethyl acetate).

Wash the combined organic layers with water and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in

vacuo.

Purify the product by flash column chromatography to isolate the cis-olefin.

Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of

ferrous iodide in cross-coupling reactions.
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Reaction Selection Workflow

Define Target Bond
(e.g., C(sp2)-C(sp))

Select Cross-Coupling Type

Sonogashira, Kumada, etc.

Choose Catalyst System
(FeI₂-based)

Optimize Reaction Conditions
(Solvent, Base, Temp.)

Analyze Product & Yield

Re-optimize if needed

Final Product

Click to download full resolution via product page

Caption: Workflow for selecting and optimizing a ferrous iodide-catalyzed cross-coupling

reaction.
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Fe(II)I₂ Fe(0)Reduction

Oxidative
Addition
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Transmetalation
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Caption: A simplified, conceptual catalytic cycle for an iron-catalyzed cross-coupling reaction.
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General Experimental Workflow

Reaction Setup
(Inert Atmosphere)

Add FeI₂, Substrates,
Base, Solvent

Heating & Stirring

Quenching & Extraction

Column Chromatography

NMR, MS Analysis

Click to download full resolution via product page

Caption: A generalized workflow for performing a ferrous iodide-catalyzed cross-coupling

experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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